molecular formula C21H20N2 B12009610 (7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine

(7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine

Cat. No.: B12009610
M. Wt: 300.4 g/mol
InChI Key: YHQOCQQKIRBGOE-UHFFFAOYSA-N
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Description

(7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine is a synthetic organic compound characterized by its unique structure, which includes a cycloheptatriene ring substituted with two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine typically involves the following steps:

    Formation of the Cycloheptatriene Ring: The cycloheptatriene ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Substitution with 4-Methylphenyl Groups:

    Formation of the Imino Group: The imino group is introduced through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (7E)-N-(4-chlorophenyl)-7-[(4-chlorophenyl)imino]-1,3,5-cycloheptatrien-1-amine: Similar structure but with chlorine substituents.

    (7E)-N-(4-methoxyphenyl)-7-[(4-methoxyphenyl)imino]-1,3,5-cycloheptatrien-1-amine: Similar structure but with methoxy substituents.

Uniqueness

The uniqueness of (7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

N-(4-methylphenyl)-7-(4-methylphenyl)iminocyclohepta-1,3,5-trien-1-amine

InChI

InChI=1S/C21H20N2/c1-16-8-12-18(13-9-16)22-20-6-4-3-5-7-21(20)23-19-14-10-17(2)11-15-19/h3-15H,1-2H3,(H,22,23)

InChI Key

YHQOCQQKIRBGOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=CC2=NC3=CC=C(C=C3)C

Origin of Product

United States

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